molecular formula C6H4Cl4Si B14087318 m-Chlorophenyltrichlorosilane CAS No. 2003-89-6

m-Chlorophenyltrichlorosilane

Cat. No.: B14087318
CAS No.: 2003-89-6
M. Wt: 246.0 g/mol
InChI Key: ZIILLBRFKOKOGU-UHFFFAOYSA-N
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Description

m-Chlorophenyltrichlorosilane is an organosilicon compound with the molecular formula C₆H₄Cl₄Si. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity with water and moisture, producing hydrochloric acid . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

m-Chlorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of m-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:

C6H4ClMgBr+SiCl4C6H4ClSiCl3+MgBrClC_6H_4ClMgBr + SiCl_4 \rightarrow C_6H_4ClSiCl_3 + MgBrCl C6​H4​ClMgBr+SiCl4​→C6​H4​ClSiCl3​+MgBrCl

Industrial production methods often involve the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method allows for large-scale production of this compound with high yields .

Chemical Reactions Analysis

m-Chlorophenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.

  • Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form m-chlorophenylsilanol and hydrochloric acid:

    C6H4ClSiCl3+3H2OC6H4ClSi(OH)3+3HClC_6H_4ClSiCl_3 + 3H_2O \rightarrow C_6H_4ClSi(OH)_3 + 3HCl C6​H4​ClSiCl3​+3H2​O→C6​H4​ClSi(OH)3​+3HCl

  • Substitution: : It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines. For example:

    C6H4ClSiCl3+3ROHC6H4ClSi(OR)3+3HClC_6H_4ClSiCl_3 + 3ROH \rightarrow C_6H_4ClSi(OR)_3 + 3HCl C6​H4​ClSiCl3​+3ROH→C6​H4​ClSi(OR)3​+3HCl

  • Condensation: : this compound can also participate in condensation reactions to form siloxane polymers. This reaction is particularly useful in the production of silicone-based materials .

Scientific Research Applications

m-Chlorophenyltrichlorosilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of m-Chlorophenyltrichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. These reactions are fundamental in the formation of siloxane polymers and other organosilicon compounds .

Comparison with Similar Compounds

m-Chlorophenyltrichlorosilane can be compared with other chlorosilanes such as trichlorosilane, dichlorosilane, and methyltrichlorosilane.

This compound is unique due to the presence of the m-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This uniqueness makes it valuable in specific applications where tailored reactivity is required .

Properties

CAS No.

2003-89-6

Molecular Formula

C6H4Cl4Si

Molecular Weight

246.0 g/mol

IUPAC Name

trichloro-(3-chlorophenyl)silane

InChI

InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

ZIILLBRFKOKOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

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